

# An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 4-(Bromomethyl)-3-nitrobenzoic acid

Cat. No.: B187983

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CAS Number: 55715-03-2

This technical guide provides a comprehensive overview of **4-(bromomethyl)-3-nitrobenzoic acid**, a versatile bifunctional molecule widely utilized in organic synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.

## Physicochemical Properties

**4-(Bromomethyl)-3-nitrobenzoic acid** is a pale yellow to pink crystalline powder.<sup>[1]</sup> It is soluble in dimethylformamide (DMF) and dichloromethane, but insoluble in water.<sup>[1][2]</sup> Key quantitative data are summarized in the table below.

Property	Value	Reference
CAS Number	55715-03-2	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>4</sub>	[4]
Molecular Weight	260.04 g/mol	[3][4][5]
Melting Point	127-130 °C (lit.)	[1][3]
Appearance	Pale yellow to pink crystalline powder	[1]
Solubility	Soluble in DMF and dichloromethane; Insoluble in water	[1][2]
pKa	Not available	
LogP	1.8	[1][5]

## Spectroscopic Data

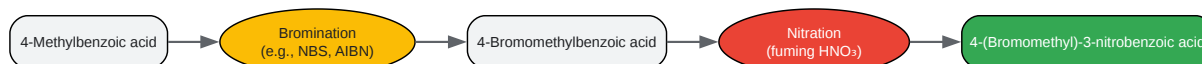
Spectroscopic data is crucial for the identification and characterization of **4-(bromomethyl)-3-nitrobenzoic acid**.

Technique	Key Features
<sup>1</sup> H NMR	Spectral data available in various deuterated solvents.
<sup>13</sup> C NMR	Spectral data available.
FTIR	Spectra available, often recorded using KBr pellets.[5]
Raman	FT-Raman spectra have been recorded.[5]
Mass Spectrometry	Data available through various ionization techniques.
UV-Vis	

Note: For detailed spectra, please refer to specialized databases.

## Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

The primary synthetic route to **4-(bromomethyl)-3-nitrobenzoic acid** involves the nitration of 4-bromomethylbenzoic acid.[3]



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**Caption:** Synthetic pathway for 4-(Bromomethyl)-3-nitrobenzoic acid.

## Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 4-(bromomethyl)benzoic acid, the precursor to the title compound, is as follows. The subsequent nitration step requires careful handling of fuming nitric acid.

### Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
- **Purification:** Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

### Step 2: Nitration of 4-(Bromomethyl)benzoic acid

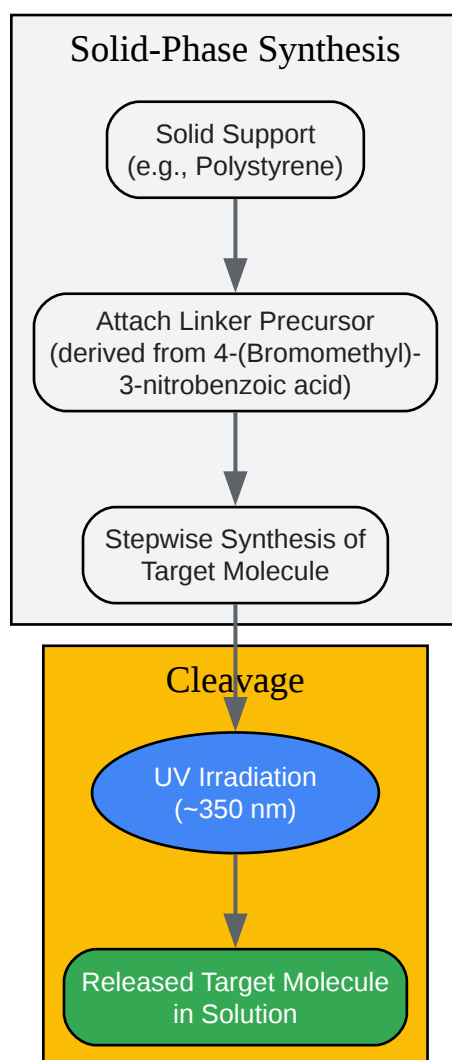
- **Reaction Setup:** In a flask cooled in an ice bath, dissolve 4-(bromomethyl)benzoic acid in a minimal amount of concentrated sulfuric acid.
- **Nitration:** Slowly add fuming nitric acid dropwise to the solution while maintaining the low temperature.
- **Reaction:** Allow the reaction to stir at low temperature for a specified time, monitoring the reaction by TLC.
- **Work-up:** Carefully pour the reaction mixture over crushed ice to precipitate the product.
- **Purification:** Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

## Applications in Research and Drug Development

**4-(Bromomethyl)-3-nitrobenzoic acid** is a valuable building block due to its two reactive functional groups: the bromomethyl group, which is susceptible to nucleophilic substitution, and the carboxylic acid group, which can undergo esterification or amidation. The nitro group also plays a crucial role, particularly in its application as a photocleavable linker.

## Photocleavable Linker in Solid-Phase Synthesis

A significant application of **4-(bromomethyl)-3-nitrobenzoic acid** is as a precursor to photocleavable linkers used in solid-phase synthesis. The o-nitrobenzyl functionality allows for the mild release of synthesized molecules from the solid support upon irradiation with UV light. [6][7] This is particularly useful for the synthesis of sensitive compounds that may be degraded by the harsh acidic conditions typically used for cleavage.



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**Caption:** Workflow for solid-phase synthesis using a photocleavable linker.

## Experimental Protocol: Solid-Phase Peptide Synthesis

- **Resin Functionalization:** The carboxylic acid group of **4-(bromomethyl)-3-nitrobenzoic acid** is first activated and coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene).
- **Peptide Assembly:** The peptide chain is assembled on the support-bound linker using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

- **Cleavage:** The peptide-resin is suspended in a suitable solvent (e.g., DMF, dichloromethane) and irradiated with UV light (typically around 350 nm) to cleave the peptide from the resin.
- **Isolation:** The resin is filtered off, and the crude peptide in the filtrate is then purified, typically by reverse-phase HPLC.

## Caged Compounds

The o-nitrobenzyl group derived from **4-(bromomethyl)-3-nitrobenzoic acid** can be used to "cage" biologically active molecules. The caged compound is inactive until it is irradiated with light, which releases the active molecule. This technique allows for precise spatial and temporal control over the release of drugs, neurotransmitters, or other signaling molecules in biological systems.



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**Caption:** General mechanism of photocleavage for o-nitrobenzyl caged compounds.

## Experimental Protocol: Photocleavage

- **Sample Preparation:** Prepare a solution of the o-nitrobenzyl-caged compound in a suitable buffer or solvent that is transparent at the irradiation wavelength.
- **Irradiation:** Irradiate the solution with a UV light source (e.g., a mercury lamp with appropriate filters or a laser) at the optimal wavelength for cleavage (typically 350-365 nm).
- **Monitoring:** Monitor the progress of the photocleavage reaction by techniques such as HPLC, UV-Vis spectroscopy, or by observing the biological effect of the released molecule.
- **Analysis:** Analyze the photoproducts to confirm the identity of the released molecule and the nitrosobenzaldehyde byproduct.

## Safety and Handling

**4-(Bromomethyl)-3-nitrobenzoic acid** is a corrosive solid that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**4-(Bromomethyl)-3-nitrobenzoic acid** is a highly valuable and versatile reagent in chemical synthesis and biomedical research. Its unique combination of a reactive bromomethyl group, a carboxylic acid, and a photolabile o-nitrobenzyl core makes it an essential tool for the construction of complex molecules, the development of drug delivery systems, and the controlled release of bioactive compounds. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their scientific endeavors.

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